Tandemact - 834894-07-4

Tandemact

Catalog Number: EVT-1581195
CAS Number: 834894-07-4
Molecular Formula: C43H55ClN6O8S2
Molecular Weight: 883.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tandemact is a pharmaceutical compound primarily utilized in the management of type 2 diabetes mellitus. It is a fixed-dose combination of two active substances: pioglitazone, a member of the thiazolidinedione class, and glimepiride, a sulfonylurea. This combination leverages the complementary mechanisms of action of both drugs to enhance glycemic control in patients who may not achieve adequate results with monotherapy. Tandemact is available in various tablet strengths, including 30 mg of pioglitazone combined with either 2 mg or 4 mg of glimepiride .

Source and Classification

Tandemact is classified under the pharmacotherapeutic group of drugs used in diabetes, specifically as a combination of oral blood glucose-lowering agents. Its active components, pioglitazone and glimepiride, serve distinct yet synergistic roles in controlling blood sugar levels. Pioglitazone improves insulin sensitivity, while glimepiride stimulates insulin secretion from pancreatic beta cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tandemact involves the production of its individual components—pioglitazone and glimepiride—followed by their combination in specific ratios to form the final pharmaceutical product.

  1. Pioglitazone Synthesis:
    • The synthesis begins with the reaction of 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)thiazolidine-2,4-dione with hydrochloric acid to yield pioglitazone hydrochloride.
    • The synthesis requires controlled conditions to ensure the purity and efficacy of the final product.
  2. Glimepiride Synthesis:
    • Glimepiride is synthesized through several steps involving the modification of precursor compounds to achieve the desired sulfonylurea structure.
  3. Combination Process:
    • In industrial settings, pioglitazone hydrochloride and glimepiride are combined to form tablets in varying strengths (e.g., 30 mg/2 mg, 30 mg/4 mg). The formulation process must ensure uniform distribution of active ingredients and adherence to regulatory standards for pharmaceutical products .
Molecular Structure Analysis

Structure and Data

The molecular structure of Tandemact can be represented by its components:

  • Pioglitazone:
    • Chemical Formula: C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S
    • Molecular Weight: Approximately 356.44 g/mol
    • Structure: Contains a thiazolidinedione ring that is crucial for its biological activity.
  • Glimepiride:
    • Chemical Formula: C24H31N3O5SC_{24}H_{31}N_{3}O_{5}S
    • Molecular Weight: Approximately 490.58 g/mol
    • Structure: Features a sulfonylurea moiety that is essential for its insulin-secreting properties.

Together, these compounds create a synergistic effect that enhances glucose metabolism and insulin sensitivity .

Chemical Reactions Analysis

Reactions and Technical Details

Tandemact undergoes several types of chemical reactions relevant to its components:

  1. Oxidation:
    • Pioglitazone can be oxidized in the presence of strong oxidizing agents like potassium permanganate, leading to carboxylic acid derivatives.
  2. Reduction:
    • Glimepiride can be reduced using agents such as lithium aluminum hydride, resulting in alcohol derivatives.
  3. Substitution:
    • Both active ingredients can undergo nucleophilic substitution reactions, which may lead to various derivatives depending on the nucleophile used (e.g., sodium hydroxide) .

Major Products Formed

  • Oxidation products include carboxylic acids from pioglitazone.
  • Reduction products include alcohol forms from glimepiride.
  • Substitution reactions can yield diverse derivatives based on reaction conditions.
Mechanism of Action

Tandemact operates through the combined actions of its two active components:

  1. Pioglitazone:
    • Activates peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity in adipose tissue, muscle, and liver.
    • Promotes increased glucose uptake and reduced hepatic glucose production.
  2. Glimepiride:
    • Stimulates insulin secretion from pancreatic beta cells by closing ATP-sensitive potassium channels.
    • This action increases intracellular calcium levels, leading to enhanced insulin release.

The dual mechanism allows for improved glycemic control, making Tandemact particularly effective for patients requiring additional management beyond single-agent therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white round tablets.
  • Solubility: Both pioglitazone and glimepiride have limited solubility in water but are soluble in organic solvents.

Chemical Properties

  • Stability: Tandemact should be stored at controlled room temperature away from moisture and light.
  • pH Range: The stability of both active ingredients can vary with pH; optimal formulations are designed to maintain efficacy across physiological conditions .
Applications

Tandemact has several significant applications in scientific research and clinical practice:

  1. Diabetes Management:
    • Used clinically to improve glycemic control in patients with type 2 diabetes mellitus who may not respond adequately to monotherapy.
  2. Pharmacological Research:
    • Investigated for its effects on insulin sensitivity and secretion mechanisms.
    • Studies focus on optimizing formulations for better bioavailability and patient compliance.
  3. Clinical Trials:
    • Ongoing research evaluates long-term safety profiles and efficacy compared to other diabetes medications .
Introduction to Tandemact in Modern Chemical Research

Historical Context of Multi-Component Pharmaceutical Agents

The development of fixed-dose combinations (FDCs) represents a strategic evolution in pharmacotherapy, particularly for complex metabolic diseases like type 2 diabetes mellitus (T2DM). Tandemact (pioglitazone/glimepiride), approved by the European Medicines Agency (EMA) in 2007, exemplifies this paradigm [1]. Its emergence responded to the clinical need for enhanced glycemic control in patients intolerant to metformin, leveraging pre-existing monotherapies: pioglitazone (a thiazolidinedione insulin sensitizer approved in 2000) and glimepiride (a third-generation sulfonylurea insulin secretagogue) [1] [4]. Historically, FDCs gained traction post-2000 as pharmaceutical developers recognized their potential to improve patient compliance and therapeutic outcomes. The rationale stemmed from the complementary mechanisms of antidiabetic agents—addressing both insulin resistance and insulin deficiency—which aligned with the multifactorial pathophysiology of T2DM [6]. Clinical trials supporting Tandemact’s approval demonstrated HbA1c reductions of 1.22–1.64% from baseline levels >7.5%, validating the synergistic efficacy of its dual components [1].

Table 1: Key Milestones in Antidiabetic FDC Approvals | Year | FDC Product | Active Components | Primary Therapeutic Action | |----------|-----------------|------------------------|-------------------------------| | 2005 | Metformin/Pioglitazone | Biguanide + TZD | Insulin sensitization | | 2006 | Glimepiride/Pioglitazone (Duetact) | Sulfonylurea + TZD | Insulin secretion + sensitization | | 2016 | Insulin Degludec/Liraglutide | Insulin + GLP-1 agonist | Glucose uptake + Incretin effect |

Role of Tandemact in Advancing Combinatorial Drug Design

Tandemact exemplifies three critical innovations in combinatorial drug design: molecular synergy, pharmacokinetic harmonization, and formulation science.

Molecular Synergy

Pioglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear transcription factor regulating genes involved in glucose uptake (GLUT4), adipogenesis, and fatty acid metabolism [4] [8]. This mechanism enhances insulin sensitivity in adipose tissue, muscle, and liver. Glimepiride stimulates pancreatic β-cell insulin secretion by binding to sulfonylurea receptors (SUR1), closing ATP-sensitive potassium channels [1]. In vivo studies confirm that combining these agents achieves greater HbA1c reduction than either monotherapy, as pioglitazone’s insulin sensitization amplifies glimepiride’s secretory effects [1] [6].

Table 2: Molecular Binding Characteristics of Tandemact Components | Component | Primary Target | Binding Affinity (EC₅₀/IC₅₀) | Biological Effect | |---------------|-------------------|----------------------------------|----------------------| | Pioglitazone | PPAR-γ ligand-binding domain | 0.58 μM (transactivation assay) | Gene expression for insulin sensitization | | Glimepiride | Sulfonylurea receptor (SUR1) | 0.07 μM (Kₐ) | Pancreatic insulin secretion |

Pharmacokinetic Harmonization

Successful FDCs require aligned pharmacokinetics to ensure synchronized drug exposure. Pioglitazone and glimepiride exhibit compatible half-lives (~3–7 hours and ~5–8 hours, respectively), enabling once-daily dosing [4] [9]. Both achieve peak plasma concentrations (Tₘₐₓ) within 2–4 hours post-administration, minimizing temporal efficacy gaps [1]. However, challenges arose from their divergent solubility profiles: glimepiride (weak acid, pKa 5.4) displays pH-dependent solubility, while pioglitazone (weak base, pKa 7.4) exhibits inverse pH-solubility relationships [9]. This necessitated advanced formulation strategies to co-optimize dissolution.

Formulation Science Innovations

Initial Tandemact tablets used conventional granulation, but dissolution studies revealed suboptimal glimepiride release at intestinal pH. This prompted the development of ternary complex systems incorporating:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Forms inclusion complexes with glimepiride’s lipophilic phenyl ring, enhancing aqueous solubility via non-covalent interactions [9].
  • Polymeric solubilizers (e.g., Soluplus®): Creates amorphous solid dispersions, inhibiting drug recrystallization and improving wettability [9].

Table 3: Dissolution Profile Comparison of Formulation Approaches | Formulation Strategy | Glimepiride Release (%) at 60 min (pH 6.8) | Pioglitazone Release (%) at 60 min (pH 1.0) | |--------------------------|---------------------------------------------|---------------------------------------------| | Conventional tablet (Tandemact®) | 58.2 ± 4.1 | 76.3 ± 3.8 | | HP-β-CD binary complex | 82.7 ± 3.5 | Not applicable | | HP-β-CD/Soluplus® ternary complex | 94.6 ± 2.9 | 89.1 ± 3.2 |

These innovations established a blueprint for later FDCs, demonstrating how ternary complexes mitigate solubility limitations in multi-drug systems [9]. Patent US 7,700,128 further detailed methods to stabilize such combinations using polyoxyethylene sorbitan fatty acid esters [5].

Properties

CAS Number

834894-07-4

Product Name

Tandemact

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C43H55ClN6O8S2

Molecular Weight

883.5 g/mol

InChI

InChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H

InChI Key

RWJPQBWTYNIUEF-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.